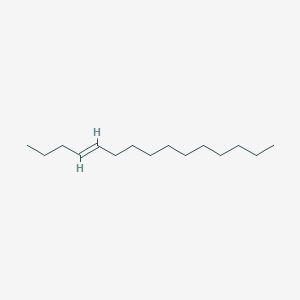
1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol es un compuesto orgánico complejo que presenta tanto un grupo etilfenilamino como un grupo quinoliniloxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol típicamente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Un enfoque común es sintetizar primero el grupo 8-quinoliniloxi, que luego se acopla con el grupo etilfenilamino bajo condiciones de reacción específicas. La reacción a menudo requiere el uso de catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol puede involucrar reactores químicos a gran escala y procesos de flujo continuo. Estos métodos están diseñados para maximizar el rendimiento y la eficiencia al tiempo que minimizan el desperdicio y el consumo de energía. El uso de técnicas avanzadas de purificación, como la cromatografía, también es común para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo dando como resultado la formación de nuevos grupos funcionales.
Reducción: Lo opuesto a la oxidación, las reacciones de reducción implican la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: En estas reacciones, un grupo funcional es reemplazado por otro, a menudo mediante el uso de reactivos específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de 1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas y presiones controladas para garantizar rendimientos óptimos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción podría producir compuestos de amina más simples. Las reacciones de sustitución pueden dar como resultado una amplia gama de productos, dependiendo de la naturaleza del sustituyente introducido.
Aplicaciones Científicas De Investigación
1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicas a nivel molecular.
Medicina: La investigación sobre posibles aplicaciones terapéuticas, como el desarrollo y los sistemas de administración de fármacos, está en curso.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados, incluidos colorantes, polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol involucra su interacción con objetivos y vías moleculares específicas. La estructura del compuesto le permite unirse a ciertos receptores o enzimas, modulando su actividad y dando como resultado varios efectos biológicos. Se requieren estudios detallados para dilucidar completamente estos mecanismos e identificar los objetivos moleculares precisos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
Tris (8-hidroxiquinolinato) aluminio: Este compuesto comparte el grupo quinoliniloxi y se utiliza en aplicaciones similares, como en diodos emisores de luz orgánica (OLED).
Derivados de quinoxalina: Estos compuestos también presentan una parte de quinolina y se estudian por su amplia gama de actividades fisicoquímicas y biológicas.
Singularidad
1-(Etilfenilamino)-3-(8-quinoliniloxi)-2-propanol es único debido a su combinación de los grupos etilfenilamino y quinoliniloxi, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
85239-27-6 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(N-ethylanilino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C20H22N2O2/c1-2-22(17-10-4-3-5-11-17)14-18(23)15-24-19-12-6-8-16-9-7-13-21-20(16)19/h3-13,18,23H,2,14-15H2,1H3 |
Clave InChI |
AGJGHKFBYHGVTE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(COC1=CC=CC2=C1N=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


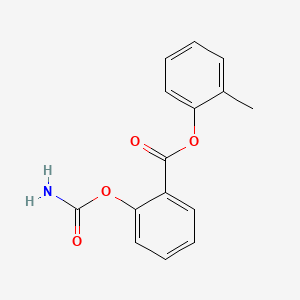
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)

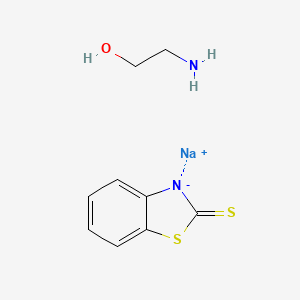


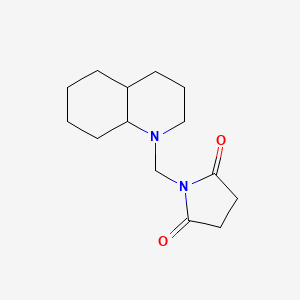
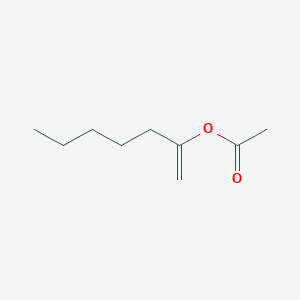
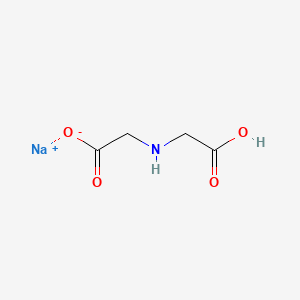
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
